molecular formula C12H14F3N B7947841 (2R)-2-[4-(trifluoromethyl)phenyl]piperidine

(2R)-2-[4-(trifluoromethyl)phenyl]piperidine

Cat. No.: B7947841
M. Wt: 229.24 g/mol
InChI Key: BPIPNPGHOKSKPH-LLVKDONJSA-N
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Description

(2R)-2-[4-(trifluoromethyl)phenyl]piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a 4-(trifluoromethyl)phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[4-(trifluoromethyl)phenyl]piperidine typically involves the reaction of piperidine with 4-(trifluoromethyl)benzaldehyde under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the reduction of the intermediate imine to the desired piperidine derivative .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation or the use of continuous flow reactors to ensure consistent quality and yield. These methods are optimized to reduce costs and improve efficiency while maintaining the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[4-(trifluoromethyl)phenyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2R)-2-[4-(trifluoromethyl)phenyl]piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-[4-(trifluoromethyl)phenyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-[4-(trifluoromethyl)phenyl]piperidine is unique due to its specific stereochemistry and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of fluorinated pharmaceuticals and materials .

Properties

IUPAC Name

(2R)-2-[4-(trifluoromethyl)phenyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N/c13-12(14,15)10-6-4-9(5-7-10)11-3-1-2-8-16-11/h4-7,11,16H,1-3,8H2/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIPNPGHOKSKPH-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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